molecular formula C12H13N3O2S B2920763 N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide CAS No. 920469-73-4

N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide

Cat. No.: B2920763
CAS No.: 920469-73-4
M. Wt: 263.32
InChI Key: VXQMBQDQYQAQRX-UHFFFAOYSA-N
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Description

“N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide” is a chemical compound that contains an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . The compound also contains an ethylsulfanyl group and a benzamide group .


Synthesis Analysis

The synthesis of oxadiazoles, including “N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide”, typically involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Various methods have been reported for the synthesis of 1,3,4-oxadiazoles, including direct annulation of hydrazides with methyl ketones .


Molecular Structure Analysis

The molecular structure of “N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide” is characterized by the presence of an oxadiazole ring, an ethylsulfanyl group, and a benzamide group . The InChI code for this compound is 1S/C5H9N3OS.ClH/c1-2-10-5-8-7-4(3-6)9-5;/h2-3,6H2,1H3;1H .

Scientific Research Applications

Crystal Structure and Biological Activities

Research has highlighted the synthesis and characterization of 1,3,4-oxadiazole derivatives, emphasizing their crystal structure and potential biological activities. These compounds, including those similar to the specified N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide, have been investigated for their antioxidant and antibacterial properties. For instance, compounds exhibiting significant antibacterial activity against Staphylococcus aureus and potent antioxidant activity have been synthesized, showcasing the application of 1,3,4-oxadiazole derivatives in developing new antimicrobial and antioxidant agents (Subbulakshmi N. Karanth et al., 2019).

Anticancer Evaluation

Another significant application of N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide derivatives is in anticancer research. Derivatives of 1,3,4-oxadiazole have been designed, synthesized, and evaluated for their anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Some derivatives have shown higher anticancer activities than reference drugs, highlighting their potential in cancer therapy (B. Ravinaik et al., 2021).

Cardiac Electrophysiological Activity

The cardiac electrophysiological activities of N-substituted benzamide derivatives, including those structurally related to N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide, have been studied. These compounds have shown potential as selective class III antiarrhythmic agents, indicating their application in the development of new treatments for arrhythmias (T. K. Morgan et al., 1990).

Corrosion Inhibition

Furthermore, 1,3,4-oxadiazole derivatives have been assessed for their corrosion inhibition properties, specifically for protecting mild steel in sulphuric acid environments. These studies have provided insights into the physicochemical and theoretical aspects of corrosion inhibition, offering applications in materials science and engineering (P. Ammal et al., 2018).

Properties

IUPAC Name

N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-2-18-12-15-14-10(17-12)8-13-11(16)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQMBQDQYQAQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(O1)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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